molecular formula C8H8BNO2 B1426546 3-Cyano-5-methylphenylboronic acid CAS No. 1451391-42-6

3-Cyano-5-methylphenylboronic acid

Cat. No.: B1426546
CAS No.: 1451391-42-6
M. Wt: 160.97 g/mol
InChI Key: HOWMWRQDWIZJNA-UHFFFAOYSA-N
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Description

3-Cyano-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group at the 3-position and a methyl group at the 5-position on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds under mild conditions .

Mechanism of Action

Target of Action

3-Cyano-5-methylphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki–Miyaura coupling, a transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The palladium acts as a catalyst, facilitating the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of complex organic compounds from simpler ones, contributing to various downstream effects such as the synthesis of pharmaceuticals and polymers .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good stability and reactivity, which could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The presence of certain functional groups or impurities can potentially interfere with the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-methylphenylboronic acid typically involves the borylation of 3-cyano-5-methylphenyl halides using boron reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Cyano-5-methylphenylboronic acid is unique due to the presence of both cyano and methyl groups, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

(3-cyano-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMWRQDWIZJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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